molecular formula C13H22N4O4S B2549780 2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 2034543-05-8

2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Cat. No. B2549780
CAS RN: 2034543-05-8
M. Wt: 330.4
InChI Key: VQHINPUZSPLDGE-UHFFFAOYSA-N
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Description

2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is considered to be a potent inhibitor of the protein kinase BTK, which is involved in various cellular processes.

Scientific Research Applications

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds containing sulfonyl groups alongside heterocycles like pyrazoles and diazepanes are often synthesized for their potential applications in medicinal chemistry and materials science. For instance, the synthesis and study of heterocyclic compounds, including pyrazoles, are crucial for developing new pharmaceuticals due to their significant biological activities. The synthesis of pyrazole derivatives using techniques like microwave irradiation highlights the ongoing research into efficient methods for producing these compounds, which could be relevant for synthesizing and studying 2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone (Katade et al., 2008).

Biological Activity and Drug Development

Research on compounds structurally related to 2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone often focuses on their biological activities. For example, the study of 1,5-diarylpyrazole class compounds for their cyclooxygenase-2 (COX-2) inhibitory activity is a part of the effort to develop new anti-inflammatory drugs. Such research underscores the potential medicinal applications of sulfonyl-containing heterocycles (Penning et al., 1997).

Chemical Reactions and Mechanistic Studies

The exploration of reactions involving diazo compounds and sulfonyl-activated bonds, as well as the study of their mechanisms, is another area of scientific inquiry. These studies provide insights into the reactivity and potential applications of compounds like 2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone in synthesizing new materials or as intermediates in organic synthesis (Helder et al., 1973).

properties

IUPAC Name

2-ethoxy-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-3-21-11-13(18)16-5-4-6-17(8-7-16)22(19,20)12-9-14-15(2)10-12/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHINPUZSPLDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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